molecular formula C22H28O8S B1414283 (2-{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-ethoxy)-acetic acid benzyl ester CAS No. 142504-43-6

(2-{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-ethoxy)-acetic acid benzyl ester

Cat. No. B1414283
CAS RN: 142504-43-6
M. Wt: 452.5 g/mol
InChI Key: ZIKPOVLGKJQYRK-UHFFFAOYSA-N
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Description

“(2-{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-ethoxy)-acetic acid benzyl ester” is a chemical compound with the CAS Number: 2206610-41-3. Its IUPAC name is benzyl 2- (2- (2- (tosyloxy)ethoxy)ethoxy)acetate . The compound has a molecular weight of 408.47 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H24O7S/c1-17-7-9-19 (10-8-17)28 (22,23)27-14-13-24-11-12-25-16-20 (21)26-15-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3 . This code represents the molecular structure of the compound.

Scientific Research Applications

Photoresists and Lithography

  • Two-Component Photoresists : A study explored the use of ester acetal polymers in two-component positive photoresists. These polymers show high thermal stability and can be quickly acidolyzed at the presence of strong acid generated by a photoacid generator (PAG). This research is relevant for lithography applications (Wang, Chu, & Cheng, 2007).

Synthesis of Organic Compounds

  • Synthesis of Benzothiazole Derivatives : A synthesis process for benzothiazole derivatives using toluene sulfonyl ester ethoxy as a raw material was detailed. The study provides insights into the methods of acylation, alkylation, and esterification in organic synthesis (Lu Chun-xiong, 2011).

Catalysis and Oxidation Processes

  • Selective Oxidation of Alkyl Benzenes : Research involving the catalytic oxidation of alkyl benzenes to benzyl esters using cerium ammonium nitrate (CAN) and bromate salts was conducted. Toluene was used in the process to produce benzyl acetate (Ganin & Amer, 1997).

Solvent Influence on Chemical Reactions

  • Solvent Effects on Sulfoxide Thermolysis : A study demonstrated how the solvent choice (like toluene) influences the regioselectivity of sulfoxide thermolysis in β-amino-α-sulfinyl esters. This research is crucial for understanding the effect of solvents in organic synthesis (Bänziger, Klein, & Rihs, 2002).

Bio-oil Upgrading via Esterification

  • Mesoporous Sulfonic Acid Silicas : A study involved using propylsulfonic acid derivatised SBA-15 catalysts for upgrading a model pyrolysis bio-oil via acetic acid esterification with benzyl alcohol in toluene. This research contributes to the field of bio-oil upgrading and renewable energy (Manayil, Inocêncio, Lee, & Wilson, 2016).

Hydroxyl Group Protection in Carbohydrate Chemistry

  • 2-[(4-Fluorophenyl)sulfonyl]ethoxy Carbonyl Protection : A study on the protection of hydroxyl groups in carbohydrate chemistry using a specific group, which was synthesized and evaluated for stability under various conditions (Spjut, Qian, & Elofsson, 2010).

Neutron Capture Therapy Agents

  • Water Soluble Boron Neutron Capture Therapy Agent : Research focusing on the synthesis of a boronated amino acid containing a cascade polyol for use in boron neutron capture therapy was conducted. This study highlights the significance of sulfonyl ester compounds in medicinal chemistry (Das, Kabalka, Srivastava, Bao, Das, & Li, 2000).

Safety and Hazards

A Material Safety Data Sheet (MSDS) is available for this compound . The MSDS contains information about the potential hazards of the compound and how to handle it safely.

properties

IUPAC Name

benzyl 2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O8S/c1-19-7-9-21(10-8-19)31(24,25)30-16-15-27-12-11-26-13-14-28-18-22(23)29-17-20-5-3-2-4-6-20/h2-10H,11-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKPOVLGKJQYRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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